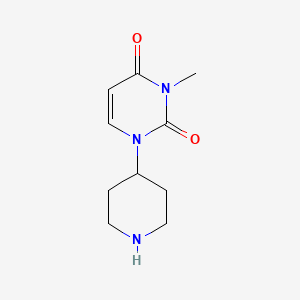

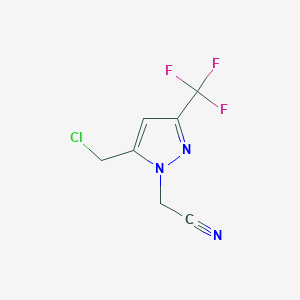

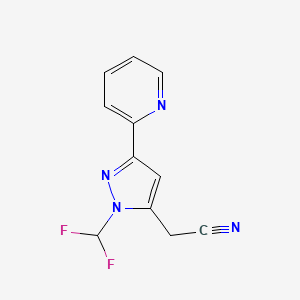

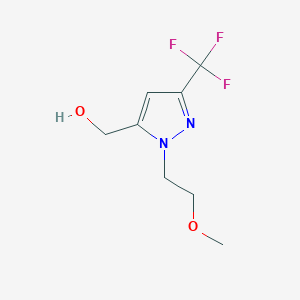

![molecular formula C10H12ClN3 B1480855 1-(2-氯乙基)-6-环丙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098138-97-5](/img/structure/B1480855.png)

1-(2-氯乙基)-6-环丙基-1H-咪唑并[1,2-b]吡唑

描述

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant progress in recent years, with various researchers focusing on preparing this functional scaffold . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized through various reactions, including condensation reactions, dehydrogenative coupling reactions, and [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学研究应用

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are prominent in drug discovery due to their structural versatility and biological activity. The chloroethyl and cyclopropyl groups on the imidazo[1,2-b]pyrazole core could potentially interact with various biological targets. These interactions can be exploited to develop new pharmaceuticals with applications ranging from anti-inflammatory to anticancer agents .

Agrochemistry: Pesticide Development

In agrochemistry, compounds like 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may serve as precursors or active ingredients in the development of pesticides. Their structural framework allows for interaction with the nervous system of pests, providing a basis for creating potent insecticides or herbicides .

Coordination Chemistry: Ligand Synthesis

The nitrogen atoms in the pyrazole ring make it an excellent candidate for forming coordination complexes with metals. These complexes have applications in catalysis, material science, and even medicinal chemistry, where they can be used to study metalloproteins or develop metal-based drugs .

Organometallic Chemistry: Catalyst Design

Organometallic chemists could explore the use of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole in designing new catalysts. The compound’s ability to bind metals through its nitrogen atoms can lead to the development of catalysts for reactions such as hydrogenation, carbon-carbon bond formation, and more .

Material Science: Functional Materials

The photophysical properties of pyrazole derivatives make them suitable for creating functional materials. These materials can be used in electronic devices, such as organic light-emitting diodes (OLEDs), or as sensors due to their ability to emit or absorb light at specific wavelengths .

Synthetic Chemistry: Building Blocks

In synthetic chemistry, the compound can act as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, enabling chemists to synthesize a wide range of structurally diverse and functionally rich compounds .

Biological Research: Bioactivity Studies

The bioactive potential of pyrazole derivatives means they are often studied for their pharmacological effects. Research into 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole could uncover new biological activities, leading to insights into cellular processes or the development of new diagnostic tools .

Physical Chemistry: Reaction Mechanisms

Finally, the compound’s unique structure allows for the study of reaction mechanisms in physical chemistry. Researchers can investigate how the compound’s substituents affect its reactivity and stability, providing valuable data for computational modeling and theoretical predictions .

安全和危害

While specific safety data for “1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemicals with care. For example, a similar compound, 1-(2-Chloroethyl)piperidine hydrochloride, is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

未来方向

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

属性

IUPAC Name |

1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSJUMURRISUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。